Alkaline Solution Stability Profile of Tofacitinib Impurity 22 vs. Impurity M (CP-703058)
Tofacitinib impurity 22 (RM-T060348 / PF-05091895) exhibits pH-dependent solution instability specifically under alkaline conditions, whereas Tofacitinib impurity M (CP-703058) remains stable across all tested pH conditions. In solution stability studies conducted under chromatographic conditions derived from the Chinese import registration standard for Tofacitinib Citrate Tablets (Standard No. JX20130251), the main peak area ratio of impurity 22 decreased progressively over a 24-hour period when placed in alkaline solution, accompanied by a corresponding increase in impurity peak area. In contrast, impurity M demonstrated minimal change in main peak area ratio across acidic, neutral, and alkaline conditions over the same 24-hour duration, with relative standard deviation (RSD) below 2.0% [1].
| Evidence Dimension | Solution stability over 24 hours under forced degradation conditions |
|---|---|
| Target Compound Data | Progressive main peak area ratio decrease in alkaline solution; RSD < 2.0% in acidic and neutral solutions |
| Comparator Or Baseline | Tofacitinib impurity M (CP-703058 / RM-T060360): RSD < 2.0% across acidic, neutral, and alkaline solutions |
| Quantified Difference | Impurity 22 shows alkaline instability with continuous main peak degradation; impurity M shows no degradation across all pH conditions (RSD < 2.0%) |
| Conditions | Room temperature, acidic/neutral/alkaline solutions, 0/3/6/12/24 hour time points; HPLC with area normalization per JX20130251 chromatographic conditions [1] |
Why This Matters
This differential alkaline instability informs proper sample handling and storage protocols: impurity 22 standard solutions must be protected from alkaline pH to maintain accurate quantitation, whereas impurity M offers greater solution robustness.
- [1] QCSRM. 2024 V33 | Stability Research and Sharing II on the Popular Impurity of the Rheumatoid Arthritis Drug - Tofacitinib. QCSRM News & Blogs. 2024-11-25. View Source
